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Compound Focus: Citalopram Hydrobromide

CAS No.: 59729-32-7

Cat. No.: S523860

Get Quote

Molecular Identity & Basic Characteristics

The table below outlines the fundamental identifying information and molecular properties of Citalopram

hydrobromide [1].

Property Specification

CAS Number 59729-32-7 [1]

Molecular Formula C₂₀H₂₂BrFN₂O [1]

Molecular Weight 405.30 g/mol [1]

Purity ≥98% (for research grades) [1]

Primary Application Selective inhibitor of the serotonin (5-HT) transporter; SSRI [1]

Stability & Degradation Profile

Forced degradation studies are crucial for understanding the stability of a drug substance and developing

stable formulations. The following table summarizes the characterized degradation products of Citalopram
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hydrobromide formed under specific stress conditions [2].

Degradation
Product

Stress
Condition

Characterization / Identity

Product I Hydrolytic New impurity characterized as 3-hydroxycitalopram N-
oxide [2]

Product II Hydrolytic Known impurity: Citalopram carboxamide [2]

Product III Photolytic -

Product IV Photolytic Known impurity: Citalopram N-oxide [2]

Product V Photolytic -

This degradation pathway can be visualized as follows:

Hydrolytic Conditions Photolytic Conditions

Citalopram HBr

Product I
3-Hydroxycitalopram N-oxide

Product II
Citalopram Carboxamide Product III Product IV

Citalopram N-oxide Product V

Click to download full resolution via product page

Analytical Method for Stability-Indicating Assay
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A validated stability-indicating LC-UV method has been developed to separate Citalopram from its

degradation products [2]. Here is a summary of the protocol:

Objective: To optimally resolve Citalopram hydrobromide and its five degradation products for
stability testing [2].

Column: C8 column [2].
Mobile Phase: Mixture of acetonitrile and ammonium acetate buffer (pH* 4.5) [2].

Flow Rate: 0.50 mL min⁻¹ [2].
Detection: Photodiode Array (PDA) detector, confirming peak purity [2].

Method Performance:
Linearity: 5 - 500 µg mL⁻¹ [2].

Accuracy: 88 - 97% recovery [2].
Precision: Relative Standard Deviation (RSD) < 3% [2].

LOD & LOQ: 1 µg mL⁻¹ and 5 µg mL⁻¹, respectively [2].

Activity at Nicotinic Acetylcholine Receptors (AChRs)

Beyond its primary action on the serotonin transporter, Citalopram also acts as a non-competitive antagonist

at various nicotinic acetylcholine receptors (AChRs). Its inhibitory activity varies by subtype [3].

AChR
Subtype

Experimental System
Inhibitory Potency
(IC₅₀ ± SD)

Proposed Mechanism / Site

hα3β4 Ca²⁺ influx in HEK293
cells

5.1 ± 1.3 µM [3] Binds to imipramine sites in
desensitized state [3]

hα4β2 Ca²⁺ influx in HEK293
cells

19.1 ± 4.2 µM [3] -

hα7 Ca²⁺ influx in GH3 cells 18.8 ± 1.1 µM [3] -

rα9α10 Electrophysiology in

oocytes

7.5 ± 0.9 µM [3] Competitively inhibits orthosteric

sites [3]

Mouse

α3β4*

Electrophysiology in MHb

neurons

7.6 ± 1.0 µM [3] Voltage-dependent block of ion

channel lumen [3]
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The experimental workflow used to determine these mechanisms is summarized below:

Functional Assays Binding & Modeling

Citalopram-AChR Interaction

Ca²⁺ Influx Assay Electrophysiology
(Voltage-dependence)

[³H]Imipramine
Competition Binding

Molecular Docking &
In silico Mutation

Determine IC₅₀ & Mechanism

Click to download full resolution via product page

Key Insights for Research & Development

The data reveals several critical aspects of Citalopram hydrobromide:

Polymorphism and Stability: Research indicates that Citalopram hydrobromide can exist in an
amorphous form in certain drug delivery systems like lyophilized wafers, which can impact its long-

term physical stability. The choice of additives in the formulation is critical to mitigate this [4].
Off-Target Pharmacology: The potent inhibition of α3β4 and α9α10 nicotinic AChRs [3] suggests a

molecular basis for its reported off-label uses (e.g., alcohol withdrawal) and anti-inflammatory effects,
which are areas of active investigation.

Handling Considerations: Citalopram hydrobromide is classified as a Dangerous Good for
transport, which has implications for logistics and storage in a research or manufacturing setting [1].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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